molecular formula C9H17NO5 B8406055 N-(2-Methoxy-ethoxycarbonyl)-(L)-valine

N-(2-Methoxy-ethoxycarbonyl)-(L)-valine

Cat. No.: B8406055
M. Wt: 219.23 g/mol
InChI Key: JFUXYLUCQHSOSY-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Methoxy-ethoxycarbonyl)-(L)-valine is a chemically modified derivative of the amino acid L-valine, where the amine group is protected by a 2-methoxyethoxycarbonyl moiety. Such derivatives are critical in peptide synthesis, where the protecting group stabilizes the amine during coupling reactions and is later removed under specific conditions .

This modification may influence solubility, reactivity, and deprotection requirements in synthetic workflows.

Properties

Molecular Formula

C9H17NO5

Molecular Weight

219.23 g/mol

IUPAC Name

(2S)-2-(2-methoxyethoxycarbonylamino)-3-methylbutanoic acid

InChI

InChI=1S/C9H17NO5/c1-6(2)7(8(11)12)10-9(13)15-5-4-14-3/h6-7H,4-5H2,1-3H3,(H,10,13)(H,11,12)/t7-/m0/s1

InChI Key

JFUXYLUCQHSOSY-ZETCQYMHSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)OCCOC

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OCCOC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Key N-protected L-valine derivatives include:

N-(Methoxycarbonyl)-L-valine
  • CAS : 74761-42-5
  • Molecular Formula: C₇H₁₃NO₄
  • Molecular Weight : 175.18 g/mol
  • Melting Point : 109–113°C
  • Applications : Used as a transient protecting group in peptide synthesis. Synthesized via reaction of L-valine with methyl chloroformate .
N-(Ethoxycarbonyl)-L-valine
  • CAS : 952577-51-4
  • Molecular Formula: C₉H₁₇NO₄
  • Molecular Weight : 203.24 g/mol
  • Applications : Similar to methoxycarbonyl derivatives but with enhanced lipophilicity due to the ethoxy group. Employed in organic intermediates .
N-Boc-L-valine (tert-Butoxycarbonyl)
  • CAS : 13734-41-3
  • Molecular Formula: C₁₀H₁₉NO₄
  • Molecular Weight : 217.26 g/mol
  • Applications : A gold-standard protecting group in solid-phase peptide synthesis (SPPS). Stable under basic conditions and cleaved under acidic conditions (e.g., trifluoroacetic acid) .
N-(Benzyloxycarbonyl)-L-valyl-L-valine
  • CAS : 19542-54-2
  • Molecular Formula : C₁₈H₂₆N₂O₅
  • Applications : A dipeptide derivative with a benzyl-based protecting group, used in complex peptide coupling reactions .

Comparative Analysis

Stability and Deprotection
  • Boc Group : Highly stable under basic and nucleophilic conditions but labile in acidic environments (e.g., 50% TFA in dichloromethane) .
  • Methoxycarbonyl/Ethoxycarbonyl : Less stable than Boc, requiring milder deprotection (e.g., hydrazine or enzymatic cleavage) .
Solubility and Reactivity
  • Polarity : Methoxycarbonyl < Ethoxycarbonyl < 2-Methoxyethoxycarbonyl (due to increased ether oxygen content).
  • Lipophilicity : Ethoxycarbonyl > 2-Methoxyethoxycarbonyl > Methoxycarbonyl.
  • Synthetic Utility : Boc is preferred for SPPS due to its orthogonality, while smaller carbamates (methoxy/ethoxy) are used in solution-phase synthesis .

Data Table: Key Properties of N-Protected L-Valine Derivatives

Compound CAS Number Molecular Formula Molecular Weight Melting Point Deprotection Method Key Applications
N-(Methoxycarbonyl)-L-valine 74761-42-5 C₇H₁₃NO₄ 175.18 109–113°C Hydrazine, Enzymatic Peptide intermediates
N-Boc-L-valine 13734-41-3 C₁₀H₁₉NO₄ 217.26 Not reported Trifluoroacetic acid SPPS, Drug development
N-(Ethoxycarbonyl)-L-valine 952577-51-4 C₉H₁₇NO₄ 203.24 Not reported Acidic/alkaline hydrolysis Organic synthesis
N-(Benzyloxycarbonyl)-L-valine 19542-54-2 C₁₈H₂₆N₂O₅ 350.41 Not reported Hydrogenolysis (H₂/Pd) Peptide coupling

Stability Studies

  • Boc-protected valine remains intact under basic conditions (e.g., piperidine in SPPS), whereas methoxycarbonyl groups may degrade under prolonged basic exposure .

Industrial and Biomedical Relevance

  • Boc-L-valine is critical in synthesizing antiviral agents (e.g., HCV NS5A inhibitors) .
  • Ethoxycarbonyl derivatives are intermediates in agrochemical and pharmaceutical manufacturing .

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